N-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine
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Overview
Description
N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopenta[d]pyrimidine core fused with a phenylamine group, making it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Typically involves hydrogenation reactions.
Substitution: Alkylation and acylation reactions using alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) at 25°C.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
Scientific Research Applications
N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may inhibit the hedgehog signaling pathway by binding to specific receptors or enzymes involved in the pathway . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives .
- N-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-N(3),N(3)-DIMETHYL-1,3-PROPANEDIAMINE DIETHANEDIOATE .
- N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid .
Uniqueness
N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE stands out due to its unique structural combination of a cyclopenta[d]pyrimidine core with a phenylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13N3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-2-6-11(7-3-1)15-13-14-9-10-5-4-8-12(10)16-13/h1-3,6-7,9H,4-5,8H2,(H,14,15,16) |
InChI Key |
UXRKXKZLGXJKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C1)NC3=CC=CC=C3 |
Origin of Product |
United States |
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